![molecular formula C17H12Cl3NO2S2 B2950900 2-(2-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole CAS No. 672951-36-9](/img/structure/B2950900.png)
2-(2-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole (2C4DCEP) is a synthetic molecule that has been used in a variety of scientific research applications. It is a member of the thiazole family, which is a group of heterocyclic compounds containing sulfur and nitrogen atoms. 2C4DCEP is a colorless, crystalline solid with a melting point of 186-188°C. It is soluble in water, ethanol, and other organic solvents.
Scientific Research Applications
2-(2-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole has been used in a variety of scientific research applications. It has been studied as an inhibitor of the enzyme cyclooxygenase-1 (COX-1), as an inhibitor of the enzyme aromatase, and as a potential anti-cancer agent. It has also been used in studies of the effects of oxidative stress on cells. In addition, this compound has been used as a fluorescent probe for detecting reactive oxygen species (ROS).
Mechanism of Action
2-(2-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole has been shown to inhibit the enzyme cyclooxygenase-1 (COX-1). COX-1 is an enzyme involved in the production of prostaglandins, which are hormones involved in inflammation and other physiological processes. This compound binds to the active site of COX-1 and prevents it from catalyzing the production of prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, anti-cancer, and antioxidant effects in laboratory studies. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, and it has also been shown to reduce the growth of cancer cells in vitro. In addition, this compound has been shown to scavenge reactive oxygen species (ROS), which can cause oxidative stress and damage to cells.
Advantages and Limitations for Lab Experiments
2-(2-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole has several advantages for laboratory experiments. It is soluble in water and other organic solvents, and it has a relatively low melting point, making it easy to work with. In addition, it is relatively inexpensive, making it a cost-effective research tool. The major limitation of this compound is that it is a synthetic molecule, so its effects in vivo may differ from its effects in vitro.
Future Directions
There are several potential future directions for research on 2-(2-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole. It could be studied further as an inhibitor of aromatase, an enzyme involved in the production of estrogen. It could also be studied for its potential effects on other enzymes involved in inflammation and other physiological processes. In addition, it could be studied further for its potential effects on cancer cells, both in vitro and in vivo. Finally, it could be studied for its potential effects on oxidative stress, and as a fluorescent probe for detecting ROS.
Synthesis Methods
2-(2-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole can be synthesized from 2-chlorobenzaldehyde and 2,3-dichloro-4-(ethylsulfonyl)phenol in two steps. First, the two reactants are reacted in an aqueous solution of sodium hydroxide with the addition of a catalytic amount of sodium acetate. The reaction yields a mixture of this compound and 2-(2-chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-dioxole (2-(2-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazoleD). The mixture is then treated with phosphoric acid to remove the dioxole, leaving pure this compound.
Properties
IUPAC Name |
2-(2-chlorophenyl)-4-(2,3-dichloro-4-ethylsulfonylphenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3NO2S2/c1-2-25(22,23)14-8-7-11(15(19)16(14)20)13-9-24-17(21-13)10-5-3-4-6-12(10)18/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGPZFLLHKWETL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C(=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
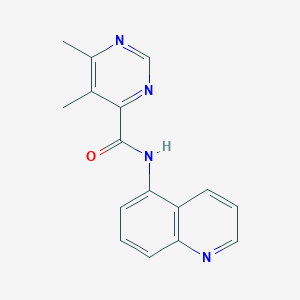



![2-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2950826.png)
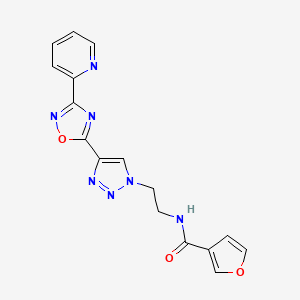
![6-Methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2950828.png)
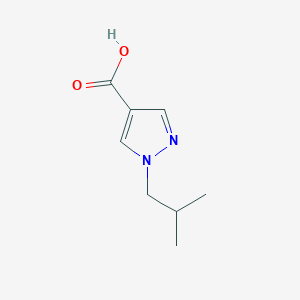
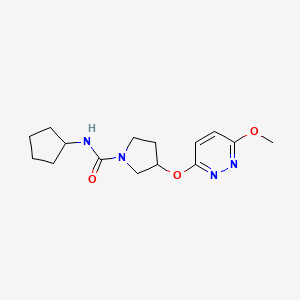
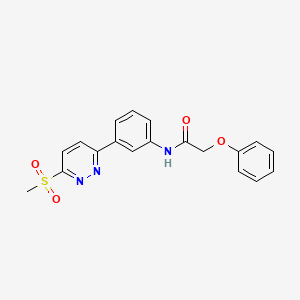

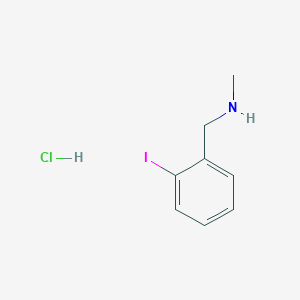
![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2950837.png)
![(3-{[(4-Methylphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2950838.png)
